molecular formula C27H23N3OS B2505041 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 922852-12-8

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2505041
CAS No.: 922852-12-8
M. Wt: 437.56
InChI Key: YGRPCGSKTJOXTJ-UHFFFAOYSA-N
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Description

N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a structurally complex acetamide derivative featuring a benzo[d]thiazole core substituted with methyl groups at positions 5 and 7, a naphthalen-1-yl group at the acetamide’s α-position, and a pyridin-2-ylmethyl moiety on the nitrogen. Its synthesis likely involves amide coupling strategies, similar to related compounds (e.g., carbodiimide-mediated reactions) .

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS/c1-18-14-19(2)26-24(15-18)29-27(32-26)30(17-22-11-5-6-13-28-22)25(31)16-21-10-7-9-20-8-3-4-12-23(20)21/h3-15H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRPCGSKTJOXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS No. 922852-12-8) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PropertyDetails
Molecular Formula C27H23N3OS
Molecular Weight 437.56 g/mol
IUPAC Name This compound
CAS Number 922852-12-8

The compound features a thiazole ring, naphthalene moiety, and a pyridine group, which are known to impart various biological activities.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as receptors or enzymes. Thiazole derivatives are known for their diverse pharmacological properties, including:

  • Antitumor Activity : Many thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds containing thiazole rings have shown efficacy against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor activity. For instance, the following data summarizes the IC50 values against various cancer cell lines:

CompoundCell LineIC50 (μM)
N-(5,7-dimethylbenzo[d]thiazol...)A549 (Lung Cancer)6.75 ± 0.19
HCC827 (Lung Cancer)5.13 ± 0.97
NCI-H358 (Lung Cancer)4.01 ± 0.95

These findings suggest that the compound could serve as a lead in developing new anticancer therapies due to its ability to inhibit cell proliferation effectively.

Antimicrobial Activity

The antimicrobial potential of similar thiazole derivatives has also been evaluated:

CompoundPathogenMIC (μM)
N-(5,7-dimethylbenzo[d]thiazol...)Staphylococcus aureus6.12
Escherichia coli25

These results indicate that the compound may possess significant antibacterial properties, making it a candidate for further investigation in treating infections.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and evaluated their anticancer activity using both 2D and 3D assay formats. The results highlighted that certain substitutions on the benzothiazole ring enhanced cytotoxicity against tumor cells .
  • In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to target enzymes such as cyclooxygenase (COX), which is crucial in inflammatory processes .
  • Pharmacokinetic Analysis : In silico pharmacokinetic assessments suggest favorable absorption and distribution characteristics for these compounds, supporting their potential as drug candidates .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name Substituents (R1, R2, R3) Molecular Weight Key Functional Groups Reference
Target Compound R1: 5,7-dimethylbenzo[d]thiazol-2-yl,
R2: naphthalen-1-yl,
R3: pyridin-2-ylmethyl
~449.5 (estimated) Benzo[d]thiazole, naphthalene, pyridine -
N-(2-(Dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide R1: 5,7-dimethylbenzo[d]thiazol-2-yl,
R2: phenylthio,
R3: 2-(dimethylamino)ethyl
~447.0 Thioether, tertiary amine
N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide R1: 5,7-dimethylbenzo[d]thiazol-2-yl,
R2: phenoxy,
R3: pyridin-3-ylmethyl
403.5 Phenoxy, pyridine
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide R1: 3-chloro-4-fluorophenyl,
R2: naphthalen-1-yl,
R3: H
~313.8 Naphthalene, halogenated aryl
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide R1: 1,3-thiazol-2-yl,
R2: diphenyl,
R3: H
~294.4 Thiazole, diphenyl

Key Observations:

  • The 5,7-dimethylbenzo[d]thiazole core may improve metabolic stability and electron-withdrawing effects relative to unsubstituted thiazoles or pyrimidines .
  • The pyridin-2-ylmethyl substituent introduces a hydrogen-bond-accepting site, distinguishing it from alkylamine or halogenated aryl groups in other derivatives .

Table 2: Bioactivity of Structurally Related Acetamides

Compound Class Target Enzymes/Receptors Notable Activities Reference
Benzothiazole-linked acetamides MAO-B, AChE, BChE MAO-B inhibition (IC50 ~0.028 mM in some derivatives)
Naphthalene-containing acetamides AChE, BChE Moderate to strong cholinesterase inhibition
Thiazole/benzothiazole acetamides Bacterial targets (e.g., penicillin-binding proteins) Structural mimicry of benzylpenicillin

Inferences for Target Compound:

  • The pyridin-2-ylmethyl group may enhance blood-brain barrier penetration, making it relevant for neurological targets .
Physicochemical Properties
  • Lipophilicity: The naphthalen-1-yl group likely increases logP compared to phenyl or phenoxy analogues, impacting solubility and membrane permeability .
  • Crystallinity: Analogues with planar aromatic systems (e.g., diphenyl or naphthalene) exhibit defined crystal packing via π-π interactions and hydrogen bonds, as in .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide, and how can reaction conditions be optimized?

The compound is synthesized via multi-step routes involving nucleophilic substitution and condensation reactions. For example, acetylation of benzothiazole amines can be achieved using triethyl orthoformate and sodium azide in acetic acid under reflux, avoiding moisture-sensitive acetylating agents . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may also be employed for introducing triazole linkages, with reaction monitoring via TLC and purification by recrystallization . Optimizing solvent systems (e.g., tert-butanol/water) and catalyst loading (10 mol% Cu(OAc)₂) improves yields.

Q. Which spectroscopic techniques are essential for structural validation, and how are they interpreted?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 7.2–8.4 ppm for naphthalene), methyl groups (δ 2.1–2.3 ppm), and amide NH (δ 10.7–12.7 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • IR : Identify carbonyl (C=O, ~1670 cm⁻¹) and C-N (~1300 cm⁻¹) stretches .

Advanced Research Questions

Q. How can discrepancies in antifungal activity data between structurally similar acetamides be systematically analyzed?

Contradictions may arise from substituent effects on solubility or steric hindrance. For instance, electron-withdrawing groups (e.g., nitro) on the benzothiazole ring enhance antifungal activity against C. albicans but reduce efficacy against A. niger due to differential membrane permeability . Methodological adjustments, such as standardizing disc diffusion assay parameters (e.g., inoculum size, incubation time) and using miconazole as a positive control, improve data reproducibility .

Q. What computational strategies are recommended for predicting binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) can model interactions with enzymes like fungal lanosterol 14α-demethylase. Focus on the naphthalene moiety’s π-π stacking with aromatic residues and the pyridine’s coordination to heme iron . Validate predictions via comparative binding energy (COMBINE) analysis or molecular dynamics simulations .

Q. How can crystallographic data resolve ambiguities in molecular geometry, and which software tools are preferred?

Single-crystal X-ray diffraction with SHELXL refinement provides precise bond lengths/angles, particularly for the acetamide linker and heterocyclic cores . For twinned or low-resolution data, iterative refinement using Olex2 or Phenix, coupled with validation via R-factor and electron density maps, mitigates errors .

Q. What strategies optimize structure-activity relationship (SAR) studies for modifying the naphthalene and pyridine subunits?

  • Naphthalene : Introduce sulfonate or methyl groups to enhance hydrophilicity or steric bulk, respectively. Compare IC₅₀ values against control compounds using dose-response assays .
  • Pyridine : Replace the 2-pyridylmethyl group with 4-pyridyl or quinolyl derivatives to evaluate steric effects on target engagement. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can synthetic by-products be minimized during large-scale synthesis?

Impurities often arise from incomplete acetylation or triazole regioisomers. Countermeasures include:

  • Purification : Gradient column chromatography (hexane/EtOAc) or preparative HPLC .
  • Reaction Monitoring : Real-time FTIR or inline NMR to track intermediate formation .

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